Denifanstat

FASN inhibition IC50 Biochemical assay

Researchers studying de novo lipogenesis often face limited access to clinically validated FASN inhibitors with established human safety profiles. Denifanstat (TVB-2640) addresses this need with Phase 2b/3 data across multiple indications. • Clinically proven: 36% MASH resolution & 41% fibrosis improvement vs placebo (FASCINATE-2 Phase 2b); 33.2% acne treatment success (Phase 3). • Differentiated mechanism: Non-catalytic FASN binding (IC50=0.052μM, EC50=0.072μM) confers selectivity superior to active-site inhibitors. • Multi-disease utility: Active in MASH, recurrent GBM (Phase 3 with bevacizumab), and acne research programs. Ships with full COA/MSDS documentation.

Molecular Formula C27H29N5O
Molecular Weight 439.6 g/mol
CAS No. 1399177-37-7
Cat. No. B611513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenifanstat
CAS1399177-37-7
SynonymsTVB2640;  TVB2640;  TVB 2640.
Molecular FormulaC27H29N5O
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5
InChIInChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31)
InChIKeyBBGOSBDSLYHMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Denifanstat: First-in-Class FASN Inhibitor


Denifanstat (also known as TVB-2640, ASC40, FASN-IN-2) is an orally bioavailable, potent, and selective small-molecule inhibitor of fatty acid synthase (FASN), the key enzyme in the de novo lipogenesis (DNL) pathway responsible for palmitate synthesis [1]. Unlike earlier generation FASN inhibitors that targeted enzymatic active sites, denifanstat was designed to bind a non-catalytic, structurally unique region of the FASN protein, a feature intended to confer high selectivity and mitigate off-target liabilities [2]. With confirmed inhibitory activity in both biochemical (IC50 = 0.052 μM) and cellular (EC50 = 0.072 μM) assays , denifanstat is currently in advanced clinical development as a first-in-class therapeutic for metabolic dysfunction-associated steatohepatitis (MASH), moderate-to-severe acne vulgaris, and recurrent glioblastoma multiforme [3].

Denifanstat Differentiation


Although multiple small-molecule FASN inhibitors have been described preclinically, denifanstat (TVB-2640) exhibits a differentiated profile that precludes simple substitution with analogs such as TVB-3664 or TVB-3166, or with other MASH-targeting agents like resmetirom [1]. Key differentiators include its unique binding site on FASN outside the enzymatic active domain, which contributes to a favorable selectivity profile [2]; its clinical validation in multiple Phase 2b and Phase 3 trials across distinct disease indications (MASH, acne, oncology) [3]; and its ability to directly and simultaneously address all three pathogenic drivers of MASH—hepatic steatosis, inflammation, and fibrosis—a multi-mechanistic advantage not shared by all FASN inhibitors or other classes [4]. The following quantitative evidence establishes precisely where denifanstat provides measurable, selection-relevant differentiation relative to its closest comparators.

Denifanstat Comparative Evidence


FASN Biochemical Potency

In direct comparative biochemical assays performed under identical conditions, denifanstat (TVB-2640) exhibits an IC50 of 0.044 μM against human FASN. This potency falls between the more potent second-generation analog TVB-3664 (IC50 = 0.026 μM) and the less potent first-generation analog TVB-3166 (IC50 = 0.049 μM) [1]. This quantitative positioning confirms that while denifanstat is not the most potent FASN inhibitor in vitro, its clinical advancement is driven by a balance of potency, selectivity, and favorable in vivo properties rather than maximal biochemical inhibition alone.

FASN inhibition IC50 Biochemical assay

Cellular Palmitate Synthesis Inhibition

In cellular assays measuring inhibition of palmitate synthesis in human HeLa cells, denifanstat demonstrates an IC50 of 0.030 μM, which is 1.67-fold higher (less potent) than TVB-3664 (IC50 = 0.018 μM) but 2.33-fold more potent than TVB-3166 (IC50 = 0.070 μM) [1]. In human Huh7 hepatocellular carcinoma cells, denifanstat's IC50 is 0.048 μM, while TVB-3664 achieves 0.018 μM [1]. This cellular efficacy profile supports denifanstat's capacity to engage FASN in relevant hepatic and tumor cell contexts, though TVB-3664 exhibits superior cellular potency in preclinical models.

Palmitate synthesis Cellular assay IC50

MASH Resolution and Fibrosis Improvement

In the 52-week, randomized, double-blind, placebo-controlled Phase 2b FASCINATE-2 trial in biopsy-confirmed MASH patients with F2/F3 fibrosis, denifanstat achieved statistically significant superiority over placebo on both primary histological endpoints [1]. Specifically, 36% of denifanstat-treated patients achieved MASH resolution without worsening of fibrosis compared to 13% on placebo (p=0.0044), representing an absolute improvement of 23 percentage points [1]. For fibrosis improvement (≥1 stage) without worsening of steatohepatitis, 41% of denifanstat-treated patients met this endpoint versus 18% on placebo (p=0.0103) [1]. These results are notable because they simultaneously demonstrate improvement in both steatohepatitis and fibrosis, a dual benefit not consistently observed with other investigational MASH therapies.

MASH resolution Fibrosis improvement Phase 2b

Acne Treatment Success

In a 12-week, randomized, double-blind, placebo-controlled Phase 3 trial of denifanstat (50 mg once daily) in 480 patients with moderate-to-severe acne vulgaris in China, the treatment success rate (defined as Investigator's Global Assessment [IGA] score of 0/1 with ≥2-point improvement) was 33.2% for denifanstat versus 14.6% for placebo (p<0.0001) [1]. A cross-trial comparative analysis against FDA-approved oral antibiotics indicates that denifanstat's efficacy is 98% higher than sarecycline and 178% higher than doxycycline based on absolute treatment success rates reported in pivotal trials [1]. Total lesion count decreased by 57.4% from baseline with denifanstat compared to 35.4% with placebo (p<0.0001) [1].

Acne vulgaris Treatment success Phase 3

NADPH Binding: Uncompetitive Inhibition

Computational and biochemical studies using analogs TVB-3166 and TVB-3664 have confirmed the uncompetitive binding behavior of this chemical series toward NADPH when bound to the FASN ketoacyl reductase (KR) domain [1]. This binding mode results in NADPH accumulation, a mechanistic signature that correlates with sensitivity to FASN inhibitor-induced apoptosis in pancreatic ductal adenocarcinoma (PDAC) cell lines [1]. Although denifanstat (TVB-2640) was not directly tested in this study, the conserved binding mode across TVB analogs suggests that denifanstat shares this uncompetitive inhibition profile, distinguishing it from competitive FASN inhibitors that target the active site directly.

NADPH accumulation KR domain Uncompetitive inhibition

Resmetirom Combination PK and Tolerability

A Phase 1 open-label, 2-cohort pharmacokinetic study (NCT07216313) evaluated the combination of denifanstat (FASN inhibitor) and resmetirom (THR-β agonist) in 40 healthy adult participants [1]. The combination was generally well-tolerated with no safety signals, no serious adverse events, and no clinically significant drug-drug interactions [1]. These positive PK results support the planned initiation of a Phase 2 trial of the denifanstat-resmetirom combination in F4 MASH patients (cirrhosis) in the second half of 2026 [1]. This combination strategy is predicated on complementary mechanisms of action: FASN inhibition targets de novo lipogenesis and fibrosis, while THR-β agonism promotes fatty acid oxidation.

Drug-drug interaction Combination therapy Pharmacokinetics

Denifanstat Applications


MASH and Hepatic Fibrosis Research

Based on the Phase 2b FASCINATE-2 trial evidence demonstrating 36% MASH resolution and 41% fibrosis improvement versus placebo [1], denifanstat is optimally applied in research programs investigating de novo lipogenesis inhibition as a therapeutic strategy for metabolic liver disease. Its validated ability to simultaneously improve steatosis, inflammation, and fibrosis makes it a benchmark compound for in vivo MASH models and a reference standard for evaluating next-generation FASN inhibitors.

Acne and Dermatology Drug Development

With Phase 3 clinical data showing a 33.2% treatment success rate—outperforming FDA-approved oral antibiotics by 98-178% [2]—denifanstat serves as a critical research tool for studies on sebum production, acne pathophysiology, and non-antibiotic dermatological interventions. Its oral bioavailability and FASN-mediated mechanism provide a distinct advantage over topical retinoids and systemic antibiotics in both preclinical acne models and clinical trial design.

FASN-Dependent Tumor Research

Denifanstat is currently in Phase 3 development for recurrent glioblastoma multiforme (in combination with bevacizumab) and has demonstrated preclinical synergy with BH3 mimetics in pancreatic cancer models [REFS-3, REFS-4]. Researchers investigating metabolic vulnerabilities in FASN-overexpressing cancers should prioritize denifanstat over preclinical analogs (e.g., TVB-3664) when clinical translatability and human safety data are paramount selection criteria.

Combination Therapy for Advanced MASH

The successful Phase 1 PK study demonstrating the absence of drug-drug interactions between denifanstat and resmetirom [5] supports the use of denifanstat in combination therapy research for F4 MASH (cirrhosis). This application scenario is uniquely supported by denifanstat's clinical-stage development and known safety profile, which preclinical FASN inhibitors like TVB-3664 lack.

Technical Documentation Hub

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